molecular formula C7H13NO3S B556415 N-Acetyl-L-methionine CAS No. 65-82-7

N-Acetyl-L-methionine

Cat. No.: B556415
CAS No.: 65-82-7
M. Wt: 191.25 g/mol
InChI Key: XUYPXLNMDZIRQH-UHFFFAOYSA-N
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Description

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its white crystalline appearance and is soluble in water, ethanol, and ethyl acetate . N-Acetyl-DL-methionine is used in various fields, including pharmaceuticals, food additives, and biochemical research.

Mechanism of Action

Target of Action

N-Acetyl-L-methionine is an amino acid derivative that plays a crucial role in various biological processes . It primarily targets Rhodopsin in humans and N-acylamino acid racemase in Amycolatopsis sp . It also has a significant impact on protein synthesis and the regulation of antioxidant response in organisms .

Mode of Action

This compound interacts with its targets to bring about changes in the organism. For instance, it has been observed to increase the levels of certain amino acids in triple-negative breast cancer cells . It is also a superior reactive oxygen species (ROS) scavenger , which helps in maintaining the redox balance in cells.

Biochemical Pathways

This compound is involved in the methionine biosynthesis pathway . By strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production can be increased .

Pharmacokinetics

It has been suggested that this compound is superior in preserving the normal pharmacokinetics of recombinant human serum albumin (rhsa) .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . It also shows potential in protecting albumin preparations against oxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that dietary supplementation with this compound improves growth performance, carcass traits, meat quality, and oxidative stability in ruminants . .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-methionine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation and transsulfuration pathways . The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell growth and mitochondrial activity of certain cancer cells in a concentration-dependent and time-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. It is known to interact with Rhodopsin and N-acylamino acid racemase

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in lactating dairy cows, supplementation with this compound improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In lactating dairy cows, for instance, supplementation with varying amounts of this compound resulted in different effects on milk yield and other parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the methylation and transsulfuration pathways . It interacts with various enzymes and cofactors in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-DL-methionine can be synthesized through the acetylation of DL-methionine using acetic anhydride as the acetylating agent. The reaction typically occurs in an acidic medium, such as acetic acid . The general reaction is as follows: [ \text{DL-methionine} + \text{acetic anhydride} \rightarrow \text{N-Acetyl-DL-methionine} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the production of N-Acetyl-DL-methionine often involves the enzymatic conversion of DL-methionine. This process includes the acetylation of DL-methionine followed by the selective enzymatic conversion of the L-isomer using L-amino acylase. The L-methionine is then separated and purified through methods such as alcoholic extraction or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as hydroxylamine can be used to replace the acetyl group.

Major Products:

    Hydrolysis: Methionine and acetic acid.

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Substitution: N-hydroxy-DL-methionine.

Comparison with Similar Compounds

    N-Acetyl-L-methionine: Similar in structure but only contains the L-isomer.

    Methionine: The parent amino acid without the acetyl group.

    S-adenosylmethionine: A derivative involved in methylation reactions.

Uniqueness: N-Acetyl-DL-methionine is unique due to its acetylated form, which can influence its solubility, stability, and reactivity compared to methionine. The presence of both D- and L-isomers allows for broader applications in research and industry .

Properties

IUPAC Name

2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5037022
Record name N-Acetyl-methionine
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Molecular Weight

191.25 g/mol
Source PubChem
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CAS No.

1115-47-5, 65-82-7
Record name N-Acetylmethionine
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Record name N-Acetylmethionine, DL-
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Record name N-Acetylmethionine
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Record name N-Acetyl-DL-methionine
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Record name Methionine, N-acetyl-
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Record name N-Acetyl-methionine
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Record name N-acetyl-DL-methionine
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Record name N-ACETYLMETHIONINE, DL-
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Synthesis routes and methods

Procedure details

Different quantities of D,L-methionine were dissolved in 100 ml acetic acid the solution warmed in an oil bath and 1.1 equivalence of acetic anhydride were added. After 5 minutes the components were concentrated under vacuum at 100° C. bath temperature. The content of N-Acetyl-D,L-methionyl-D,L-methionine (Ac-Met-Met) was determined by HPLC. the results of these experiments are set forth in the following table.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of N-Acetyl-L-methionine?

A1: this compound functions as a source of L-methionine. It is deacetylated in animals and humans to release L-methionine, making it bioavailable for various metabolic processes. []

Q2: Is this compound directly released into the plasma after administration?

A2: Research suggests that this compound is not directly released into the plasma. Instead, it is metabolized into L-methionine before entering circulation. [, ]

Q3: Do infants metabolize this compound differently than adults?

A3: Studies indicate that infants metabolize both L-methionine and this compound more rapidly than adults, leading to lower peak plasma methionine concentrations and areas under the plasma methionine concentration-time curves. []

Q4: How does the metabolism of this compound differ from N-Acetyl-D-methionine?

A4: this compound is efficiently converted to L-methionine in the body. In contrast, N-Acetyl-D-methionine is poorly utilized as a methionine source due to its different metabolic pathway. It leads to a much smaller increase in plasma methionine levels and is primarily detected as N-Acetyl-D-methionine in the plasma. []

Q5: Is the acetate moiety of this compound metabolized?

A5: Yes, the acetate moiety of this compound can be metabolized to carbon dioxide, as demonstrated in studies using radiolabeled this compound. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C7H13NO3S.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 191.25 g/mol.

Q8: Can this compound be used as a methionine supplement in diets?

A8: Yes, this compound has been proposed and studied as a potential replacement for L-methionine in supplementing food products that are deficient in this essential amino acid. [, , , , ]

Q9: Does this compound offer any advantages over L-methionine as a food supplement?

A9: this compound is considered a good candidate for supplementing food with L-methionine due to its nutritional equivalence to L-methionine, as evidenced by rat feeding studies. It also has the potential advantage of producing less objectionable odors during food processing compared to L-methionine. [, , ]

Q10: Are there any potential benefits of this compound in the context of cancer?

A12: Research suggests that this compound may play a role in inhibiting tumor growth. Specifically, dietary manipulation of the arginine-N-Acetyl-L-methionine balance has been shown to inhibit the growth of subcutaneously transplanted Morris hepatomas in rats without causing body weight loss. [] This finding suggests that this compound might contribute to anticancer strategies, but further research is needed to confirm this potential benefit. Additionally, a new anti-cancer infusion solution containing this compound, along with other compounds like α-ketoglutaric acid, hydroxymethylfurfural, and N-acetyl-L-selenomethionine, has shown promising results and is currently in the testing phase. []

Q11: Can this compound be used in the development of sensors?

A13: Yes, this compound has been utilized in the development of electrochemical sensors. For example, a sensor based on an enzymatic system coupled with an ammonia gas sensor has been developed for the detection of this compound. [] Additionally, this compound can be used as a component in the fabrication of polymer films for electrochemical sensors. These sensors exhibit strong electrocatalytic activity towards the oxidation of ascorbic acid, uric acid, and nitrite. []

Q12: What is the role of this compound in the study of ruthenium polypyridyl anticancer drugs?

A14: this compound has been explored as a photocleavable protective group for ruthenium polypyridyl complexes, aiming to improve their selectivity towards cancer cells and reduce general toxicity. [] This approach leverages the controlled release of this compound from the complex upon visible-light irradiation, potentially leading to a more targeted delivery of the cytotoxic ruthenium species.

Q13: What are some important areas for future research on this compound?

A13:

  • Investigating the potential saturation of the enzyme aminoacylase I at higher this compound doses to optimize its use as a methionine source. []

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